ent-Dorzolamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

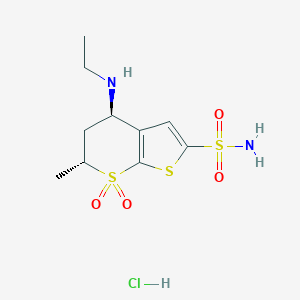

ent-Dorzolamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique thieno[2,3-b]thiopyran structure, which contributes to its distinctive chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ent-Dorzolamide hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-b]thiopyran core, followed by the introduction of the ethylamino and sulfonamide groups. Common reagents used in these reactions include sulfur-containing compounds, amines, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

化学反応の分析

Types of Reactions

ent-Dorzolamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkoxides or thiolates are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

科学的研究の応用

ent-Dorzolamide hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: It is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism by which ent-Dorzolamide hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological processes.

類似化合物との比較

Similar Compounds

(4R,6S)-2-Dihydromenisdaurilide: Another thieno[2,3-b]thiopyran derivative with antiviral properties.

Tiletamine Hydrochloride: A structurally related compound used as an anesthetic in veterinary medicine.

Uniqueness

ent-Dorzolamide hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity

生物活性

ent-Dorzolamide hydrochloride, a derivative of dorzolamide, is a carbonic anhydrase inhibitor primarily investigated for its potential therapeutic applications in treating ocular hypertension and glaucoma. This compound exhibits significant biological activity, influencing various physiological processes, particularly in the eye. The following article presents an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique thieno[2,3-b]thiopyran structure. This structure contributes to its chemical reactivity and biological properties. The compound's synthesis involves several key steps:

- Formation of the Thieno[2,3-b]thiopyran Core

- Introduction of the Ethylamino Group

- Sulfonamide Formation

- Hydrochloride Formation

These synthetic routes yield a compound with distinct inhibitory effects on carbonic anhydrase isoenzymes, particularly isoenzymes II and IV.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of carbonic anhydrase enzymes. This inhibition leads to decreased aqueous humor production in the eye, thereby lowering intraocular pressure (IOP). The compound's selectivity for specific isoenzymes (IC50 values: II - 0.18 nM; IV - 6.9 nM; I - 600 nM) indicates its potential for targeted therapeutic applications without significant systemic effects .

Antihypertensive Effects

Numerous studies have demonstrated the efficacy of this compound in reducing IOP in patients with open-angle glaucoma and ocular hypertension:

In clinical trials, dorzolamide administered three times daily resulted in significant reductions in IOP, comparable to other treatments like timolol and betaxolol .

Safety Profile

The safety profile of this compound has been extensively evaluated. A four-week study indicated that the compound was well tolerated with minimal adverse effects. Common ocular side effects included burning/stinging sensations and blurred vision, but these were generally mild and did not lead to significant discontinuation rates .

Case Studies

- Ocular Hypertension Management : A study involving 355 patients demonstrated that the fixed combination of dorzolamide/timolol provided superior IOP reduction compared to monotherapy with either agent alone. After three months, the mean IOP reduction achieved with the fixed combination was statistically greater than that achieved with either monotherapy .

- Long-Term Efficacy : In a one-year Phase III clinical study, this compound maintained its efficacy over time, demonstrating consistent IOP lowering effects without significant changes in systemic health parameters .

Comparative Analysis with Similar Compounds

ent-Dorzolamide can be compared with other carbonic anhydrase inhibitors based on their efficacy and safety profiles:

| Compound | IC50 (Isoenzyme II) | IC50 (Isoenzyme IV) | Efficacy (IOP Reduction) |

|---|---|---|---|

| ent-Dorzolamide | 0.18 nM | 6.9 nM | Significant |

| Dorzolamide | 0.18 nM | 6.9 nM | Comparable |

| Brinzolamide | 0.4 nM | 12 nM | Moderate |

While ent-Dorzolamide shares similar properties with dorzolamide, its unique ethylamino substitution may impart distinct pharmacological advantages.

特性

IUPAC Name |

(4R,6R)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRUSFPMRGDLAG-CIRBGYJCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1C[C@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。